2-Methylpropyl 4-bromo-2-methylpiperidine-1-carboxylate
Description
2-Methylpropyl 4-bromo-2-methylpiperidine-1-carboxylate is an organic compound that belongs to the piperidine family. This compound is characterized by the presence of a bromine atom attached to the piperidine ring, which significantly influences its chemical properties and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C11H20BrNO2 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
2-methylpropyl 4-bromo-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-8(2)7-15-11(14)13-5-4-10(12)6-9(13)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
BAZDOVMHWYASLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-bromo-2-methylpiperidine-1-carboxylate typically involves the bromination of 2-methylpiperidine followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is conducted under controlled temperature conditions to ensure selective bromination at the desired position on the piperidine ring.
The esterification step involves the reaction of the brominated piperidine with 2-methylpropyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to achieve high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 4-bromo-2-methylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Methylpropyl 4-bromo-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-bromo-2-methylpiperidine-1-carboxylate is largely dependent on its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Another brominated piperidine derivative used in similar applications.
2-Methyl-4-bromopyridine: Shares structural similarities and is used in the synthesis of pharmaceuticals.
4-Bromo-2-methylpyridine hydrochloride: A hydrochloride salt form with enhanced solubility in water.
Uniqueness
2-Methylpropyl 4-bromo-2-methylpiperidine-1-carboxylate is unique due to its specific combination of a bromine atom and an ester group attached to the piperidine ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
